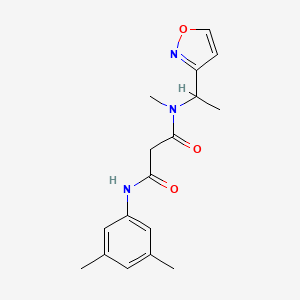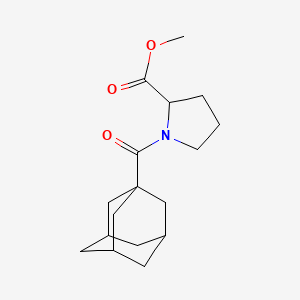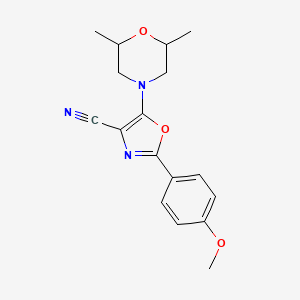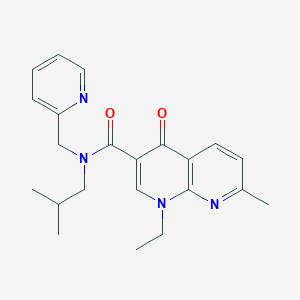
N'-(3,5-dimethylphenyl)-N-(1-isoxazol-3-ylethyl)-N-methylmalonamide
Descripción general
Descripción
N'-(3,5-dimethylphenyl)-N-(1-isoxazol-3-ylethyl)-N-methylmalonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as DPA-714 and is a selective ligand for the translocator protein (TSPO), which is a biomarker for neuroinflammation.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Biological Evaluation
A study conducted by Fahim and Shalaby (2019) focused on the synthesis, biological evaluation, molecular docking, and density functional theory (DFT) calculations of novel benzenesulfonamide derivatives. The research explored the chemical reactivity of certain derivatives towards various nucleophiles, leading to the synthesis of compounds with potential antitumor activity against HepG2 and MCF-7 cell lines. One compound, 4-chloro-N-(4-(isoxazole-3-yl)phenyl) benzenesulfonamide, showed promising interactions against KSHV thymidylate synthase complex, indicating its potential in medicinal chemistry applications (Fahim & Shalaby, 2019).
Applications in Agricultural Chemistry
Hwang et al. (2005) synthesized a 5-(2,6-difluorobenzyl)oxymethyl-5-methyl-3-(3-methylthiophen-2-yl)-1,2-isoxazoline derivative, assessing its herbicidal activity under greenhouse and flooded paddy conditions. The compound demonstrated good rice selectivity and potent herbicidal activity against annual weeds, indicating its potential use as a sustainable herbicide in agriculture (Hwang et al., 2005).
Molecular Docking and Enzyme Inhibition Studies
Alyar et al. (2019) synthesized new Schiff bases derived from sulfamethoxazole and sulfisoxazole, and evaluated their effects on various enzyme activities through spectrophotometric assays. The study revealed that some compounds acted as inhibitors on cholesterol esterase, tyrosinase, and α-amylase activities, suggesting their potential in the development of enzyme inhibitors for therapeutic applications (Alyar et al., 2019).
Propiedades
IUPAC Name |
N-(3,5-dimethylphenyl)-N'-methyl-N'-[1-(1,2-oxazol-3-yl)ethyl]propanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-11-7-12(2)9-14(8-11)18-16(21)10-17(22)20(4)13(3)15-5-6-23-19-15/h5-9,13H,10H2,1-4H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COHGCCLTUHPZRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CC(=O)N(C)C(C)C2=NOC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3,5-dimethylphenyl)-N-(1-isoxazol-3-ylethyl)-N-methylmalonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-N-mesitylpropanamide](/img/structure/B4066522.png)
![4-[(cyclobutylcarbonyl)amino]-N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B4066535.png)
![2,2-dimethyl-N-({4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}carbonothioyl)propanamide](/img/structure/B4066548.png)
![N~1~-[4-(acetylamino)phenyl]-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexylglycinamide](/img/structure/B4066549.png)
![N-{[2-(2,3-difluoro-4-methylphenoxy)-3-pyridinyl]methyl}-2-pyridinecarboxamide](/img/structure/B4066553.png)
![2-[(1-naphthylmethyl)thio]-4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile](/img/structure/B4066557.png)
![4-{2-[rel-(1S,6R)-3,9-diazabicyclo[4.2.1]non-3-yl]-2-oxoethyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine dihydrochloride](/img/structure/B4066563.png)

![3-{2-[2-(4-methylpentyl)-4-morpholinyl]-2-oxoethyl}-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B4066573.png)
![N-benzyl-1-{5-chloro-2-[(2-chlorobenzyl)oxy]phenyl}methanamine hydrochloride](/img/structure/B4066581.png)
![1-sec-butyl-3-hydroxy-4-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B4066591.png)

![4-tert-butylphenyl 3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)propanoate](/img/structure/B4066602.png)
